molecular formula C12H20N2O2S B2813042 Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1504757-91-8

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2813042
CAS No.: 1504757-91-8
M. Wt: 256.36
InChI Key: FVVOMLBUQFJVNB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that features a thiazole ring, an aminopropyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the aminopropyl group and the tert-butyl ester. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The aminopropyl group can be introduced via nucleophilic substitution reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring and the tert-butyl ester, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-8-10(11(15)16-12(2,3)4)17-9(14-8)6-5-7-13/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVOMLBUQFJVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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